molecular formula C22H25ClN4O3 B13871145 Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B13871145
M. Wt: 428.9 g/mol
InChI Key: ZYISGCPRENREGA-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include potassium tert-butoxide, oxalyl chloride, and N,N-diisopropylethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to the presence of the morpholin-4-ylmethyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

IUPAC Name

tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C22H25ClN4O3/c1-22(2,3)30-21(28)27-16(14-26-9-11-29-12-10-26)13-17-18(23)24-19(25-20(17)27)15-7-5-4-6-8-15/h4-8,13H,9-12,14H2,1-3H3

InChI Key

ZYISGCPRENREGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)CN4CCOCC4

Origin of Product

United States

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